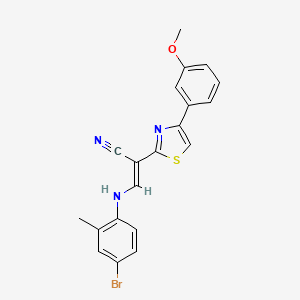

(E)-3-((4-溴-2-甲基苯基)氨基)-2-(4-(3-甲氧基苯基)噻唑-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

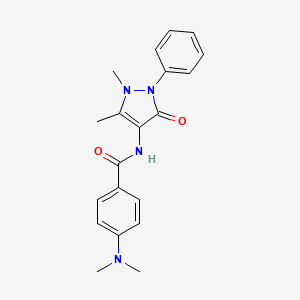

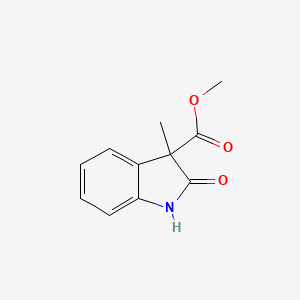

The compound , (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, is a derivative of acrylonitrile featuring a thiazole ring and an aromatic moiety with a bromine substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related compounds. For instance, the first paper discusses the structure of similar (E)-3-aryl-2-(thienyl)acrylonitriles and their intermolecular interactions . The second paper describes the synthesis of novel 2-aminothiazole derivatives and their subsequent reactions . These findings can be extrapolated to hypothesize about the molecular interactions and reactivity of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives, as described in the second paper, involves the reaction of an oxobutenoic acid precursor with thiourea derivatives . Although the exact synthesis of the compound is not detailed, it is likely that a similar strategy could be employed, involving the condensation of an appropriate bromo-methylphenylamine with a methoxyphenyl-substituted thiazole derivative, followed by a Knoevenagel condensation to introduce the acrylonitrile moiety.

Molecular Structure Analysis

The molecular structure of related compounds features hydrogen bonding and, in some cases, orientational disorder of substituent groups . For the compound , one could predict the presence of hydrogen bonding due to the amino and nitrile groups, which could lead to the formation of supramolecular structures in the solid state. The presence of the bromine atom might also induce orientational disorder similar to that observed in the first paper .

Chemical Reactions Analysis

The reactivity of thiazole derivatives is highlighted in the second paper, where reactions with hydrazine and phenylhydrazine lead to the formation of thiazolopyridazine derivatives . The compound may also undergo similar nucleophilic substitution reactions at the thiazole ring or addition reactions at the acrylonitrile moiety, given the presence of electron-withdrawing groups that activate the double bond.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the structural analogs discussed in the papers suggest that the compound would exhibit solid-state properties influenced by intermolecular hydrogen bonding . The presence of the bromine atom and the methoxy group would affect the compound's polarity, solubility, and potentially its melting point. The spectroscopic data from related compounds can be used to infer the likely UV-Visible and infrared absorption characteristics of the compound .

科学研究应用

光动力疗法应用

一项研究讨论了酞菁锌衍生物的合成和表征,它们以其高单线态氧量子产率而著称。由于其良好的荧光特性和高单线态氧量子产率,这些化合物在癌症治疗的光动力疗法中很有价值,这对于光动力疗法中的II型机制至关重要(Pişkin, Canpolat, & Öztürk, 2020)。

细胞毒性研究

另一项研究重点是合成5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺及其衍生物,并筛选了它们对艾氏腹水癌(EAC)细胞的体外细胞毒活性。这项研究突出了这些化合物在开发癌症治疗方法中的潜力(Hassan, Hafez, & Osman, 2014)。

抗真菌剂

一项关于合成与吲哚部分相连的新型噻唑啉和噻吩衍生物的研究证明了其潜在的抗真菌特性。这表明类似的化合物,例如所讨论的化合物,也可以探索其抗真菌应用(Gomha & Abdel‐Aziz, 2012)。

光致双折射行为

对通过RAFT聚合制备的具有电子推拉结构的偶氮聚合物的研究显示出显着的光致双折射和表面浮雕光栅行为。这些特性对于光学数据存储和光子器件的应用至关重要(Cao et al., 2008)。

属性

IUPAC Name |

(E)-3-(4-bromo-2-methylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3OS/c1-13-8-16(21)6-7-18(13)23-11-15(10-22)20-24-19(12-26-20)14-4-3-5-17(9-14)25-2/h3-9,11-12,23H,1-2H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEKWUCFAWRYMO-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)

![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-ethyl-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2537069.png)

![1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2537070.png)